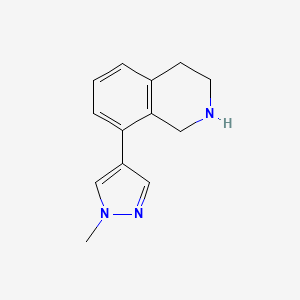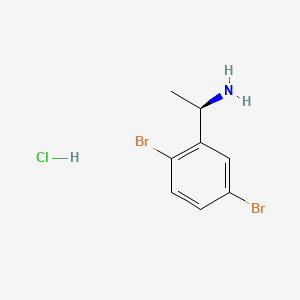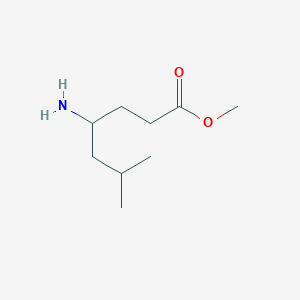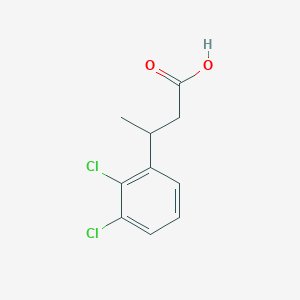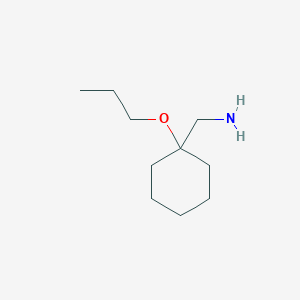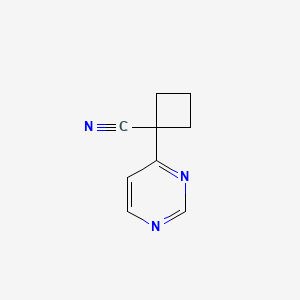
1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol It is characterized by a cyclobutane ring bonded to a pyrimidine ring and a nitrile group
Vorbereitungsmethoden
The synthesis of 1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile typically involves the reaction of a pyrimidine derivative with a cyclobutane derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the pyrimidine and cyclobutane rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Analyse Chemischer Reaktionen
1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to an amine group, typically using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of protein kinases, which are enzymes involved in cell signaling pathways that regulate cell growth, differentiation, and survival . By binding to the active site of these enzymes, the compound can prevent their normal function, leading to therapeutic effects in diseases like cancer.
Vergleich Mit ähnlichen Verbindungen
1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(Pyridin-4-yl)cyclobutane-1-carbonitrile: This compound has a pyridine ring instead of a pyrimidine ring, which can result in different chemical and biological properties.
Cyclobutanecarbonitrile, 1-(4-pyrimidinyl)-: This is another name for this compound, highlighting its structural features.
The uniqueness of this compound lies in its specific combination of a cyclobutane ring, a pyrimidine ring, and a nitrile group, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C9H9N3 |
|---|---|
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
1-pyrimidin-4-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-6-9(3-1-4-9)8-2-5-11-7-12-8/h2,5,7H,1,3-4H2 |
InChI-Schlüssel |
RQWKPOQMJMKDDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C#N)C2=NC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid](/img/structure/B13533223.png)
